molecular formula C19H14N4O6S B2760090 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 361479-47-2

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2760090
M. Wt: 426.4
InChI Key: JPCZJENCCLOBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14N4O6S and its molecular weight is 426.4. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • High-Yield Synthesis for Precursors: This compound has been involved in high-yield synthesis methods. For example, a study by Bobeldijk et al. (1990) describes a simple and high-yield synthesis method for related benzamide derivatives, which are precursors for radiopharmaceuticals (Bobeldijk et al., 1990).

Medicinal Chemistry

  • Antihyperglycemic Agents

    Compounds structurally related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide have been explored as antihyperglycemic agents. Nomura et al. (1999) studied derivatives as part of a search for antidiabetic agents, highlighting the therapeutic potential of structurally similar compounds (Nomura et al., 1999).

  • Anticancer Activity

    Mohan et al. (2021) synthesized and evaluated N-(Pyridin-3-yl)benzamide derivatives, including compounds with methoxy and nitro groups in the benzamide moiety, for their anticancer activity. These findings suggest potential applications of similar compounds in cancer treatment (Mohan et al., 2021).

Biochemical Studies

  • Topoisomerase II Inhibitors

    Benzamide derivatives have been studied for their DNA topoisomerase II inhibitory activity. A study by Pınar et al. (2004) found that certain benzamide derivatives exhibited significant topoisomerase II inhibitory activity, which is crucial in understanding cellular processes and developing cancer therapeutics (Pınar et al., 2004).

  • Antimicrobial Activity

    Research by Patel et al. (2011) on benzamide derivatives demonstrated their potential in antimicrobial applications. This indicates the broad spectrum of biological activities that similar compounds might possess (Patel et al., 2011).

Antioxidative and Antiproliferative Research

  • Antioxidative and Antiproliferative Potential: Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides, evaluated for their antiproliferative activity in vitro and antioxidant capacity. These findings are relevant for understanding the antioxidative and antiproliferative properties of similar compounds (Cindrić et al., 2019).

Additional Applications

  • Other Medical Applications: Research into benzamide derivatives extends to other medical applications, such as anti-inflammatory and analgesic agents, as studied by Abu‐Hashem et al. (2020) (Abu‐Hashem et al., 2020).
  • VEGFR-2 Inhibition: Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, which is significant in cancer research and treatment (Borzilleri et al., 2006).

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6S/c1-29-13-8-12(23(27)28)9-14-17(13)20-19(30-14)21-18(26)10-3-2-4-11(7-10)22-15(24)5-6-16(22)25/h2-4,7-9H,5-6H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCZJENCCLOBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.